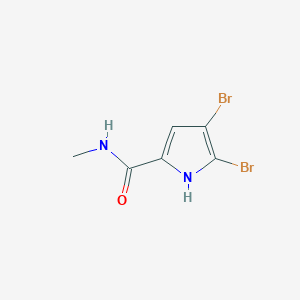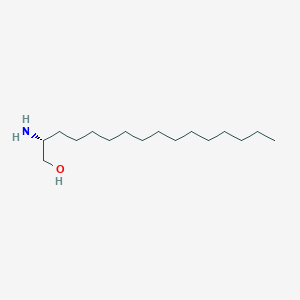![molecular formula C19H14N2O2 B14272488 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 133030-39-4](/img/structure/B14272488.png)
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrolo[3,4-c]pyridine core, which is a fused ring system containing both pyrrole and pyridine rings. The presence of hydroxyl and diphenyl groups further enhances its chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethynylbenzaldehyde, a Cu-catalyzed intramolecular annulation reaction can be employed to form the desired pyrrolo[3,4-c]pyridine core . Subsequent functionalization steps, such as hydroxylation and phenylation, are carried out to introduce the hydroxyl and diphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Jones’ reagent (chromic acid in acetone) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a fully saturated pyrrolo[3,4-c]pyridine derivative.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an HPK1 inhibitor, it binds to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting cancer cell proliferation . The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Lacks the hydroxyl and diphenyl groups, resulting in different chemical properties and reactivity.
3-Hydroxy-2,3-dihydro-1H-inden-1-one: Contains a similar fused ring system but with different substituents, leading to distinct biological activities.
Uniqueness
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
133030-39-4 |
|---|---|
Fórmula molecular |
C19H14N2O2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
3-hydroxy-2,3-diphenylpyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C19H14N2O2/c22-18-16-11-12-20-13-17(16)19(23,14-7-3-1-4-8-14)21(18)15-9-5-2-6-10-15/h1-13,23H |
Clave InChI |
KWDRKQPXAAPUBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C=CN=C3)C(=O)N2C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




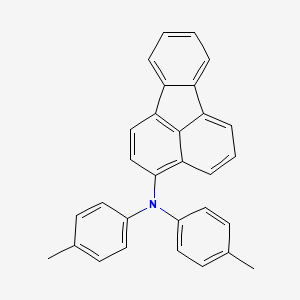
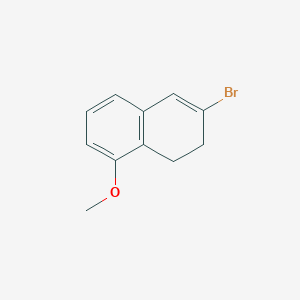

![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
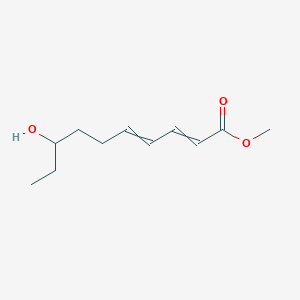
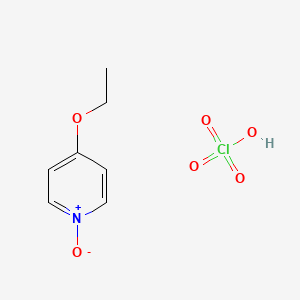
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
